4-Chloro-5-nitroquinoline

概要

説明

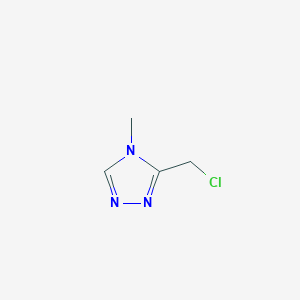

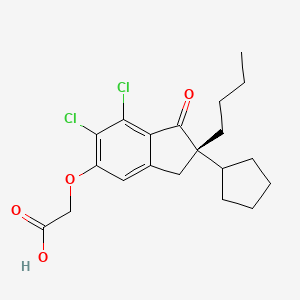

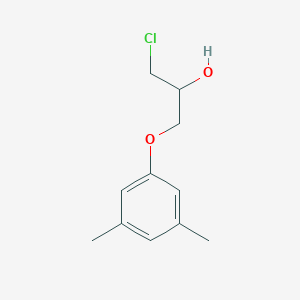

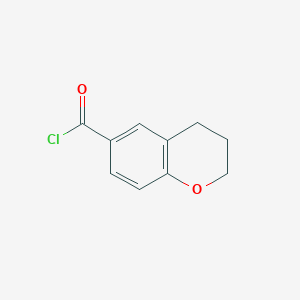

4-Chloro-5-nitroquinoline is an organic compound with the chemical formula C9H5ClN2O2. It is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms .

Synthesis Analysis

Quinoline derivatives are synthesized using a variety of protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of this compound is C9H5ClN2O2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions. The target structures are formed by addition, substitution, as well as rearrangement reactions . For instance, 5,7-Dinitro-8-hydroxyquinolines, activated by the addition of a hydride ion or anion of a carbonyl compound, entered into a double Mannich reaction with the formation of the corresponding diazatricyclotridecatrienes .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 208.6 g/mol.科学的研究の応用

Structural Analysis and Molecular Interactions

- Research into the crystal structures of hydrogen-bonded cocrystals involving 5-nitroquinoline provides insight into molecular interactions and bonding characteristics. For instance, studies have explored the structures of isomeric hydrogen-bonded 1:1 cocrystals of 5-nitroquinoline with various chloro-nitrobenzoic acids, highlighting the importance of short hydrogen bonds in these complexes (Gotoh & Ishida, 2019).

Synthesis and Chemical Transformations

- Quinoline derivatives, including those derived from 4-chloro-5-nitroquinoline, are pivotal in the synthesis of various heterocyclic compounds. They serve as precursors in the synthesis of heterocyclo[c]quinolines and other complex molecules, highlighting their role in the development of new chemical entities with potential chemotherapeutic value (Khodair et al., 1999).

Mutagenic and Carcinogenic Properties

- 4-Nitroquinoline 1-oxide, a derivative of 4-nitroquinoline, has been extensively studied for its mutagenic and carcinogenic properties. It is known to induce mutations through the formation of bulky purine adducts and has been used in genetic screens and studies of DNA damage and repair (Downes et al., 2014).

Interaction with Biomolecules

- The interactions of 4-nitroquinoline 1-oxide with deoxyribonucleotides have been probed, revealing a preference for the guanine residue in DNA. This research contributes to understanding how certain compounds interact with genetic material, influencing their mutagenic or therapeutic potential (Winkle & Tinoco, 1977).

Development of Novel Prodrug Systems

- 2-Aryl-5-nitroquinolines, synthesized from this compound, have been investigated as potential prodrug systems for bioreductive activation. These studies contribute to the exploration of new drug delivery mechanisms and the development of more effective therapeutic agents (Couch et al., 2008).

Spectroscopic Characterization and Computational Studies

- Combined spectroscopic and computational studies on derivatives of 8-hydroxyquinoline, including those related to this compound, provide valuable insights into their reactive properties. Such research aids in the development of new materials and understanding of chemical behavior (Sureshkumar et al., 2018).

作用機序

Target of Action

Quinolines, a class of compounds to which 4-chloro-5-nitroquinoline belongs, are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and antiviral activities .

Mode of Action

Quinolines and their derivatives are known to interact with various biological targets through different mechanisms of action, often resulting in changes at the cellular level .

Biochemical Pathways

Quinolines are known to impact a variety of biochemical pathways, depending on their specific structures and functional groups .

Pharmacokinetics

The ADME properties of this compound indicate high gastrointestinal absorption and blood-brain barrier permeabilityThe compound’s lipophilicity (Log Po/w) ranges from 0.86 to 2.8, depending on the method of calculation . These properties suggest that this compound has good bioavailability.

Result of Action

Quinolines are known to have a wide range of effects at the molecular and cellular levels, including alterations in cell viability, cell cycle distribution, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of quinolines can be influenced by factors such as reaction conditions and the presence of catalysts . .

Safety and Hazards

将来の方向性

Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, anti-microbial, and anti-viral activities . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

生化学分析

Biochemical Properties

4-Chloro-5-nitroquinoline plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes that participate in oxidative stress responses. For instance, this compound has been shown to inhibit the activity of certain oxidoreductases, leading to alterations in cellular redox states . Additionally, this compound can interact with DNA and RNA, potentially affecting nucleic acid synthesis and repair processes . The nitro group in this compound is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, thereby modulating their function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by generating reactive oxygen species (ROS) and disrupting mitochondrial function . This leads to the activation of cell signaling pathways that promote cell death. Furthermore, this compound can influence gene expression by modulating transcription factors and epigenetic markers . In non-cancerous cells, the compound may affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of enzymes, thereby preventing substrate access . This compound can also act as a competitive inhibitor for certain enzymes involved in DNA synthesis and repair . Additionally, this compound can induce oxidative stress by generating ROS, which in turn can damage cellular components such as lipids, proteins, and nucleic acids . These molecular interactions contribute to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . In in vitro studies, prolonged exposure to this compound has been associated with sustained oxidative stress and cumulative cellular damage . In in vivo studies, the compound’s effects may vary depending on the duration of exposure and the specific biological context .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily affect cellular signaling pathways . At higher doses, this compound can induce significant toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects . These findings highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites . These interactions underscore the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux pumps, which regulate its intracellular concentration . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in tissues . These transport mechanisms play a crucial role in determining the compound’s pharmacokinetics and overall biological activity.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress . The presence of targeting signals or post-translational modifications may influence the compound’s localization to specific subcellular compartments . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical mechanisms.

特性

IUPAC Name |

4-chloro-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-6-4-5-11-7-2-1-3-8(9(6)7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKLLQSQXXCSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503345 | |

| Record name | 4-Chloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40106-98-7 | |

| Record name | 4-Chloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)